molecular formula C22H18N2O4 B4891042 diphenyl [(4-methylphenyl)hydrazono]malonate

diphenyl [(4-methylphenyl)hydrazono]malonate

Cat. No. B4891042
M. Wt: 374.4 g/mol
InChI Key: RYMNPNQHJUGQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl [(4-methylphenyl)hydrazono]malonate, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPM is a member of the malonate family and is synthesized through a simple and efficient method. The purpose of

Mechanism of Action

Diphenyl [(4-methylphenyl)hydrazono]malonate acts as a probe for biological imaging by binding to specific biomolecules such as proteins and nucleic acids. The binding of diphenyl [(4-methylphenyl)hydrazono]malonate to these biomolecules results in a change in fluorescence, which can be detected and imaged. diphenyl [(4-methylphenyl)hydrazono]malonate also exhibits catalytic properties, which are thought to be due to its ability to form a stable intermediate with the reactant.
Biochemical and Physiological Effects:
diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to have low toxicity in vitro, making it a safe compound for use in biological systems. However, the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms are unknown and require further investigation. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using diphenyl [(4-methylphenyl)hydrazono]malonate in lab experiments include its simple synthesis method, strong fluorescence properties, and low toxicity. However, the limitations of using diphenyl [(4-methylphenyl)hydrazono]malonate include its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

Future research on diphenyl [(4-methylphenyl)hydrazono]malonate could focus on its use as a catalyst in organic reactions, its potential as a therapeutic agent for inflammatory diseases, and its application in the detection of metal ions in biological systems. Additionally, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Conclusion:
In conclusion, diphenyl [(4-methylphenyl)hydrazono]malonate is a unique chemical compound that has gained significant attention in scientific research due to its strong fluorescence properties and potential applications in biological imaging, metal ion detection, and catalysis. The synthesis method for diphenyl [(4-methylphenyl)hydrazono]malonate is simple and efficient, making it a desirable compound for use in lab experiments. However, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.

Synthesis Methods

Diphenyl [(4-methylphenyl)hydrazono]malonate can be synthesized through the reaction of 4-methylbenzohydrazide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction yields diphenyl [(4-methylphenyl)hydrazono]malonate as a yellow solid with a high yield and purity. The synthesis method is simple and efficient, making diphenyl [(4-methylphenyl)hydrazono]malonate a desirable compound for scientific research.

Scientific Research Applications

Diphenyl [(4-methylphenyl)hydrazono]malonate has been extensively studied for its potential use as a fluorescent probe for biological imaging. diphenyl [(4-methylphenyl)hydrazono]malonate exhibits strong fluorescence properties, making it an ideal candidate for imaging applications. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been investigated for its use in the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

diphenyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-16-12-14-17(15-13-16)23-24-20(21(25)27-18-8-4-2-5-9-18)22(26)28-19-10-6-3-7-11-19/h2-15,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMNPNQHJUGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl [2-(4-methylphenyl)hydrazinylidene]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.